REACTION_CXSMILES
|
O[C:2]1([C:12]([O:14][CH2:15][CH3:16])=[O:13])[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[S:5][CH2:4][CH2:3]1>C1(C)C=CC=CC=1>[S:5]1[C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=2[C:2]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:3][CH2:4]1
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
OC1(CCSC2=C1C=CC=C2)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
S1CC=C(C2=C1C=CC=C2)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 104.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |